molecular formula C7H12N4O2 B13558998 Tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13558998
M. Wt: 184.20 g/mol
InChI Key: BWZNXCXYUQSOGS-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate (CAS 1339749-97-1) is a versatile heterocyclic building block of significant importance in organic synthesis and pharmaceutical research . Its molecular structure features a reactive 5-amino group and a tert-butyl ester moiety, which enables selective functionalization and extensive derivatization for the preparation of diverse triazole-based scaffolds . These scaffolds are integral to medicinal chemistry due to their bioisosteric properties, often serving as surrogates for carboxylic acids, amides, or other heterocycles, which can enhance pharmacokinetic properties . The tert-butyloxycarbonyl (Boc) group acts as a protective group for the triazole carboxylic acid, enhancing the compound's stability during synthetic manipulations while allowing for straightforward deprotection under mild acidic conditions to access the free acid for further coupling . The 1,2,4-triazole core is a privileged structure found in numerous approved drugs and investigational compounds, underpinning its broad relevance . This reagent is particularly valuable for constructing molecular hybrids and for lead optimization in drug discovery campaigns. It serves as a key precursor for generating a wide array of functionalized triazoles, including carboxylate salts, amides, nitriles, hydrazides, and hydroxamic acids, thereby expanding available chemical space for screening . Triazole derivatives have demonstrated a wide spectrum of pharmacological activities in research settings, including antifungal, antibacterial, antiviral, and anticancer effects, making this building block a valuable starting point for developing novel therapeutic agents . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

tert-butyl 3-amino-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C7H12N4O2/c1-7(2,3)13-5(12)4-9-6(8)11-10-4/h1-3H3,(H3,8,9,10,11)

InChI Key

BWZNXCXYUQSOGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=NN1)N

Origin of Product

United States

Preparation Methods

General Approach and Key Starting Materials

The synthesis typically starts from precursors such as aminoguanidine hydrochloride , succinic anhydride derivatives , and tert-butyl esters of carboxylic acids or related intermediates. The key steps involve:

  • Formation of the 1,2,4-triazole ring via cyclization reactions involving aminoguanidine derivatives.
  • Introduction of the tert-butyl ester protecting group on the carboxylate moiety.
  • Amination at the 5-position of the triazole ring.

These steps are often facilitated by coupling agents and carefully controlled reaction conditions to maximize yield and purity.

Detailed Preparation Methods

Cyclization via Guanidinosuccinimide Intermediates

One effective method involves the preparation of N-guanidinosuccinimide intermediates, which then react with amines to form the 5-amino-1,2,4-triazole core. This method is particularly successful with aliphatic amines and involves:

  • Reaction of succinic anhydride with aminoguanidine hydrochloride to form N-guanidinosuccinimide.
  • Subsequent nucleophilic ring opening and recyclization under microwave irradiation with amines, leading to the triazole ring formation.

This approach yields the 5-amino-1,2,4-triazole derivatives efficiently but may fail with less nucleophilic aromatic amines, necessitating alternative pathways.

Esterification and tert-Butyl Protection

The tert-butyl ester group is typically introduced by esterification of the carboxylic acid precursor or by using tert-butyl-protected intermediates. Common methods include:

  • Reaction of the free carboxylic acid with tert-butanol in the presence of acid catalysts or coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
  • Use of tert-butyl-protected reagents in the initial synthetic steps to avoid protection/deprotection cycles.

Industrial synthesis often employs optimized conditions in batch or continuous flow reactors to control temperature, pressure, and solvent environment for high yield and purity.

Alternative Microwave-Assisted Syntheses

Microwave irradiation has been employed to accelerate the cyclization and functionalization steps, improving reaction rates and yields. For example:

  • Microwave-assisted reaction of N-guanidinosuccinimide with amines to form the 1,2,4-triazole ring.
  • Microwave heating to facilitate esterification and amide bond formation in the presence of coupling agents.

This method provides a rapid and efficient synthesis route, especially for complex derivatives.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of N-guanidinosuccinimide Succinic anhydride + aminoguanidine hydrochloride Room temperature 1-2 hours High Intermediate for triazole synthesis
Cyclization to 5-amino-1,2,4-triazole N-guanidinosuccinimide + amines (microwave) 100-150 °C (microwave) 10-30 min 70-90 Efficient with aliphatic amines
Esterification (tert-butyl protection) Carboxylic acid + tert-butanol + DCC or EDC 0-25 °C Several hours 60-85 Coupling agents improve selectivity
Purification Crystallization, filtration, drying Ambient Variable Ensures high purity

Mechanistic Insights

  • The cyclization to form the 1,2,4-triazole ring involves nucleophilic attack of aminoguanidine nitrogen on the succinimide carbonyl, followed by ring closure and tautomerization.
  • Microwave irradiation enhances molecular collisions and energy transfer, reducing reaction times and improving yields.
  • The tert-butyl ester group provides steric hindrance, stabilizing the carboxylate and facilitating selective reactions at other sites.

Industrial Scale Considerations

  • Continuous flow reactors enable precise control over reaction parameters, improving reproducibility and scalability.
  • Batch reactors remain common for smaller scale synthesis, with optimization of solvent systems (e.g., DMF, DCM) and temperature profiles.
  • Use of coupling agents like DCC or EDC is balanced against cost and environmental impact; greener alternatives are being explored.

Summary Table of Preparation Routes

Method Key Reagents Advantages Limitations References
N-guanidinosuccinimide pathway Succinic anhydride, aminoguanidine, amines High yield, microwave-assisted Less effective with aromatic amines
Esterification with DCC/EDC Carboxylic acid, tert-butanol, DCC/EDC Good selectivity, widely used Requires careful handling of reagents
Microwave-assisted synthesis Same as above with microwave heating Rapid reaction, improved yields Equipment cost
Industrial continuous flow Optimized reagents and solvents Scalable, reproducible Requires process optimization

Scientific Research Applications

Tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate, focusing on methyl, ethyl, and pentyl esters, which are well-documented in the literature.

Property Methyl Ester Ethyl Ester Pentyl Ester Tert-butyl Ester (Inferred)
Molecular Formula C₄H₆N₄O₂ C₅H₈N₄O₂ C₈H₁₄N₄O₂ C₇H₁₂N₄O₂
Molecular Weight 142.12 g/mol 156.15 g/mol 198.22 g/mol ~184.19 g/mol
LogP (Hydrophobicity) -0.686 ~0.2 (estimated) ~1.2 (calculated) ~1.5 (estimated)
Boiling Point Not reported Not reported 387.7±25.0°C (calc.) Not reported
Synthesis Base hydrolysis of ethyl ester Reacted with 1-phenylbutane-1,3-dione Esterification of triazole core with pentanol Likely via tert-butyl chloroformate coupling
Applications HPLC analysis standard Intermediate for HIV-1 inhibitors Marketed for specialty synthesis Protecting group in drug design
Stability Moderate (prone to hydrolysis) Moderate High (long alkyl chain) Very high (steric protection)

Key Findings:

Structural and Physicochemical Differences :

  • Alkyl Chain Impact : Increasing alkyl chain length (methyl → pentyl → tert-butyl) correlates with higher LogP values, enhancing lipophilicity. The tert-butyl group provides exceptional steric protection, reducing susceptibility to enzymatic or chemical degradation compared to smaller esters .
  • Molecular Weight : The pentyl ester has the highest molecular weight (198.22 g/mol), while the tert-butyl derivative balances bulk with moderate weight (~184 g/mol).

Synthetic Utility :

  • Methyl and ethyl esters are commonly used as intermediates in heterocyclic chemistry, as seen in the synthesis of HIV-1 inhibitors via coupling with diketones .
  • The tert-butyl ester’s stability makes it preferable for multi-step syntheses requiring acid-labile protecting groups.

Applications :

  • Methyl Ester : Primarily analytical (HPLC standard) due to its polarity and ease of detection .
  • Ethyl Ester : Key precursor in medicinal chemistry for triazolo-pyrimidine derivatives .
  • Pentyl Ester : Marketed for niche applications, likely due to its lipophilicity and solubility in organic solvents .
  • Tert-butyl Ester : Favored in drug discovery for protecting carboxylate groups during functionalization.

Research Insights and Trends

  • Hydrogen Bonding Patterns: The 5-amino group on the triazole core participates in hydrogen bonding, influencing crystal packing and solubility. Methyl and ethyl esters exhibit stronger intermolecular interactions due to smaller steric hindrance, while tert-butyl derivatives may form looser crystalline networks .
  • Stability in Biological Systems : The tert-butyl ester’s resistance to hydrolysis enhances its utility in prodrug designs, whereas methyl/ethyl esters are more suitable for rapid-release formulations .

Biological Activity

Tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the chemical formula C8H13N5O2C_8H_{13}N_5O_2 and features a unique triazole structure with a tert-butyl group and an amino group at the 5-position of the triazole ring. The carboxylate functional group is located at the 3-position. The structural characteristics contribute to its biological properties, making it a subject of numerous studies.

Biological Activity Overview

Research indicates that derivatives of triazole compounds exhibit a range of biological activities, including:

  • Antifungal Activity : Triazoles are known for their antifungal properties, which are crucial in treating fungal infections.
  • Antibacterial Activity : Compounds similar to this compound have shown significant antibacterial effects against various pathogens, including resistant strains.
  • Antiviral Activity : Some studies suggest potential antiviral properties, although specific data on this compound is limited.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity and potentially leading to therapeutic effects against certain diseases.
  • Binding Affinity : Interaction studies have indicated that it binds with high affinity to various biological targets, which is essential for its efficacy.
  • Lipophilicity Enhancement : The introduction of the tert-butyl group increases lipophilicity, enhancing absorption and bioavailability in biological systems.

Antibacterial Studies

A notable study demonstrated the effectiveness of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds with structural similarities showed minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin and vancomycin .

CompoundMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Triazole Derivative0.12 - 1.95Ciprofloxacin16 - 32

Antifungal Applications

The antifungal activity of triazoles has been well-documented. Compounds within this class have been shown to inhibit fungal growth effectively. For instance, derivatives with specific substitutions at the C-3 position exhibited enhanced antifungal properties compared to traditional treatments .

Antiviral Potential

While less explored than antibacterial and antifungal activities, some triazoles have shown promise as antiviral agents. Research into their effects on viral replication pathways is ongoing, with initial findings suggesting potential therapeutic avenues .

Pharmacokinetic Properties

The pharmacokinetics of this compound are influenced by its lipophilicity due to the tert-butyl group. This property enhances its absorption in biological systems and may improve its therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using tert-butyl carbazate and cyanoacetamide derivatives. Key steps include:

  • Protection of the amino group : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates .
  • Cyclization : Acidic or basic conditions (e.g., HCl or KOH) to form the triazole ring, with temperature control (60–80°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    • Critical Parameters : pH control during cyclization and inert atmospheres (N₂/Ar) to prevent oxidation of the amino group .

Q. How can NMR spectroscopy and HPLC be employed to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. The tert-butyl group shows a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C), while the triazole protons resonate at 7.5–8.2 ppm .
  • HPLC : Use a reverse-phase column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) + 0.1% formic acid. Retention time: ~4.2 min at 1 mL/min flow rate .

Q. What crystallographic tools are recommended for resolving the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL for structure solution and refinement, leveraging its robust handling of hydrogen bonding and disorder .
  • Visualization : ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .

Advanced Research Questions

Q. How can synthetic yields be improved when this compound forms byproducts via competing pathways?

  • Methodological Answer :

  • Kinetic Control : Lower reaction temperatures (e.g., 50°C) to favor the triazole pathway over imidazole byproducts .
  • Catalytic Additives : Use Cu(I) or Ru complexes to accelerate triazole formation selectively .
  • In-Situ Monitoring : Real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How should researchers address contradictions in crystallographic data, such as discrepancies in hydrogen bonding patterns?

  • Methodological Answer :

  • Validation Tools : Cross-check SHELXL refinements with Hirshfeld surface analysis (CrystalExplorer) to resolve ambiguous H-bond assignments .
  • Graph Set Analysis : Apply Etter’s rules to classify H-bond motifs (e.g., R₂²(8) rings) and identify systematic errors in symmetry operations .

Q. What strategies are effective for analyzing the compound’s biological activity when initial assays show low potency?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the tert-butyl group to smaller substituents (e.g., methyl) to enhance steric accessibility for target binding .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess degradation pathways and guide prodrug design .

Q. How can hydrogen bonding networks in the crystal lattice influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Thermal Analysis : DSC/TGA to correlate melting points (e.g., 180–200°C) with H-bond density .
  • Solubility Prediction : Use COSMO-RS simulations based on crystal packing motifs to predict solubility in polar solvents .

Data Contradiction Analysis

Q. How to resolve inconsistencies between HPLC purity data and NMR integration ratios?

  • Methodological Answer :

  • Impurity Profiling : Combine LC-MS (TOF detector) to identify co-eluting impurities with similar retention times .
  • Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate integration accuracy .

Q. What experimental approaches reconcile discrepancies in biological activity across different cell lines?

  • Methodological Answer :

  • Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to proposed targets (e.g., kinases) .
  • Off-Target Screening : Employ BioMAP panels to identify unintended interactions with GPCRs or ion channels .

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